molecular formula C14H17NO2 B3325799 (S)-3-(Benzoyloxy)quinuclidine CAS No. 221671-41-6

(S)-3-(Benzoyloxy)quinuclidine

Cat. No. B3325799
CAS RN: 221671-41-6
M. Wt: 231.29 g/mol
InChI Key: AHKAOMZZTQULDS-CYBMUJFWSA-N
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Description

“(S)-3-(Benzoyloxy)quinuclidine” is a compound that is related to quinuclidine compounds. These compounds are known to be potent and Src kinase-independent inhibitors of NALCN channels . NALCN is a Na+ leak, GPCR-activated channel that regulates the resting membrane potential and neuronal excitability .


Synthesis Analysis

The synthesis of quinuclidine compounds has been reported in various studies. For instance, a novel synthetic entry to the legendary quinuclidine natural products quinine and quinidine has been reported . The strategy is based on the use of a symmetrical and nonstereogenic precursor to access quinine and quinidine through a “local-desymmetrization” approach .


Molecular Structure Analysis

The molecular structure of quinuclidine compounds is complex and has been studied using various methods. For example, a study used density functional theory calculations to model transition states for HAT to the quinuclidinium radical cation from pyranosides and furanosides having various configurations and substitution patterns .


Chemical Reactions Analysis

Quinuclidine compounds have been involved in various chemical reactions. For instance, second-order rate constants (k quin) for the reactions of O‐Y‐substituted phenyl thionobenzoates with quinuclidine have been measured spectrophotometrically .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinuclidine compounds have been analyzed in various studies. For instance, a study showed differences in interface and surface regions of all physical chemical properties of residues as represented by five quantitative descriptors .

Mechanism of Action

The mechanism of action of quinuclidine compounds involves the inhibition of NALCN channels . These compounds have been shown to inhibit NALCN channels without affecting TRPC channels, another important route for Na+ leak .

Future Directions

The future directions of research on quinuclidine compounds could involve further investigation of their potential as inhibitors of NALCN channels . Additionally, the development of more potent molecules based on changes in the chemical structure of quinuclidine compounds could be a promising direction .

properties

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKAOMZZTQULDS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Benzoyloxy)quinuclidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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